molecular formula C9H9NO B1587589 2-Methyl-5-benzofuranamine CAS No. 26210-75-3

2-Methyl-5-benzofuranamine

Cat. No. B1587589
CAS RN: 26210-75-3
M. Wt: 147.17 g/mol
InChI Key: BPWUIVGFGOGGHR-UHFFFAOYSA-N
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Description

2-Methyl-5-benzofuranamine is a chemical compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da . It is also known by various synonyms such as 5-AMINO-2-METHYLBENZOFURAN and 2-METHYL-BENZOFURAN-5-YLAMINE .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-benzofuranamine consists of a benzofuran ring with an amine group attached to the 5th carbon and a methyl group attached to the 2nd carbon .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
    • Methods of Application : The synthesis of benzofuran compounds involves complex chemical reactions . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
    • Results : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Scientific Field: Green Chemistry

    • Application : Methyl 5- (dimethylamino)-2-methyl-5-oxopentanoate, a related compound, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
    • Results : The new synthesis was found to be more sustainable than the patented routes .
  • Scientific Field: Antiviral Research

    • Application : A novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity . It is expected to be an effective therapeutic drug for hepatitis C disease .
    • Methods of Application : The synthesis of this benzofuran derivative involves a unique free radical cyclization cascade .
    • Results : The compound has shown promising results in inhibiting the hepatitis C virus .
  • Scientific Field: Anticancer Research

    • Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
    • Methods of Application : The synthesis of these compounds involves complex chemical reactions .
    • Results : These compounds have shown potential in inhibiting the growth of cancer cells .
  • Scientific Field: Organic Chemistry

    • Application : 2-Methyltetrahydrofuran, a related compound, has been used in organometallic chemistry .
    • Methods of Application : This compound has been used in various organometallic transformations ranging from carbanions to radical and transition metal-catalyzed processes .
    • Results : The use of 2-Methyltetrahydrofuran has shown to be more sustainable and efficient in these transformations .
  • Scientific Field: Environmental Research

    • Application : Benzofuran derivatives are found in various higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They are studied for their potential environmental impact and their role in the ecosystem .
    • Methods of Application : Environmental researchers study the occurrence, distribution, and impact of these compounds in various ecosystems .
    • Results : The studies help in understanding the role of these compounds in nature and their potential environmental impact .
  • Scientific Field: Industrial Research

    • Application : 2-Methyl-5-benzofuranamine is commonly used in medical, environmental, and industrial research.
    • Methods of Application : The specific methods of application in industrial research can vary widely depending on the specific context and the goals of the research.
    • Results : The results or outcomes obtained can provide valuable insights for the development of new products or processes.

Safety And Hazards

The safety data sheet for 2-Methyl-5-benzofuranamine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-methyl-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWUIVGFGOGGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390139
Record name 2-Methyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-benzofuranamine

CAS RN

26210-75-3
Record name 2-Methyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 35° C. mixture of 50 g of 2-methyl-5-nitrobenzofuran, ethanol (250 mL), THF (250 mL) and wet 10% Pd/C (4 g) was added ammonium formate (53.4 g, 0.85 mol) over 50 min. After an additional 4 h, the reaction was cooled to room temperature and filtered through Celite. The filtrate was concentrated and the residue was taken up in methyl t-butyl ether. This mixture was filtered, concentrated and dried to provide 2-methyl-5-benzofuranamine which was converted to its hydrochloride salt or its oxalate salt. The oxalate was prepared as follows: To a solution of 2-methyl-5-benzofuranamine in TBME (415 mL) was added a solution of oxalic acid (25.4 g) in methanol (80 mL) dropwise. The precipitate was stirred for 2 h, collected, washed with methanol/TBME and dried to provide 2-methyl-5-benzofuranamine oxalate.
Quantity
50 g
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250 mL
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4 g
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250 mL
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53.4 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-5-nitro-benzofuran [19] (125 mg, 0.706 mmol) in methanol (20 mL) was added 5% palladium on carbon (20 mg) and the mixture was stirred under 1 atm H2 for 4 h. The mixture was filtered through celite and the filtrate evaporated. The residue was passed through a silica plug to afford 5-amino-2-methyl benzofuran as a red-brown oil (78 mg, 75%), single spot at Rf 0.45 (1:1 hexane:ethyl acetate). 1H NMR (CDCl3): δ 7.17 (1H, d, J=8.7 Hz), 6.75 (1H, d, J=2.5 Hz), 6.57 (1H, dd, J8.7, 2.5 Hz), 6.20 (1H, s), 3.53 (2H, s, NH2), 2.39 (3 H, s).
Quantity
125 mg
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reactant
Reaction Step One
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20 mL
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20 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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